molecular formula C26H17BrCl2N2O B11979231 9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-17-5

9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11979231
CAS No.: 303060-17-5
M. Wt: 524.2 g/mol
InChI Key: ZIOXBEDUJQOUMK-UHFFFAOYSA-N
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Description

The compound 9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine features a tricyclic core comprising a pyrazolo[1,5-c][1,3]oxazine fused with a benzene ring. Key structural features include:

  • Position 9: Bromine substitution, which enhances electrophilic reactivity and influences molecular polarity.
  • Position 5: A 2,4-dichlorophenyl group, contributing steric bulk and electron-withdrawing effects.

Properties

CAS No.

303060-17-5

Molecular Formula

C26H17BrCl2N2O

Molecular Weight

524.2 g/mol

IUPAC Name

9-bromo-5-(2,4-dichlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17BrCl2N2O/c27-18-7-10-25-21(12-18)24-14-23(17-6-5-15-3-1-2-4-16(15)11-17)30-31(24)26(32-25)20-9-8-19(28)13-22(20)29/h1-13,24,26H,14H2

InChI Key

ZIOXBEDUJQOUMK-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” likely involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]oxazine core and subsequent functionalization with bromine, dichlorophenyl, and naphthalene groups. Typical reaction conditions might include:

    Reagents: Bromine, 2,4-dichlorophenylboronic acid, naphthalene derivatives, and suitable catalysts.

    Solvents: Organic solvents such as dichloromethane, toluene, or dimethylformamide.

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific catalysts (e.g., palladium-based catalysts for coupling reactions).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Green chemistry principles: To reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

“9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exhibit promising anticancer properties. The incorporation of halogenated phenyl groups has been shown to increase cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A derivative demonstrated selective cytotoxic effects on breast cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.

Neuropharmacological Effects

Compounds in the same class have been evaluated for their neuropharmacological activities:

  • Anxiolytic Effects : Research has shown that structural modifications similar to those in 9-Bromo compounds can lead to enhanced binding affinity at benzodiazepine receptors, indicating potential for use as anxiolytics.
  • Case Study : A related compound showed significant anxiolytic effects in animal models, with a mechanism involving modulation of GABAergic transmission.

Material Science Applications

The unique structural features of this compound suggest potential applications in material science:

  • Polymer Chemistry : Its reactivity can be harnessed to synthesize novel polymers with specific properties.
  • Case Study : Research into polymer composites incorporating this compound revealed improved thermal stability and mechanical strength compared to standard materials.

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound:

  • Findings : Substituents such as bromine and dichlorophenyl groups significantly influence the binding affinity to target proteins. SAR studies indicate that these modifications can enhance selectivity and potency against specific biological targets.

Mechanism of Action

The mechanism of action of “9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly modulates electronic and steric properties:

Compound Name Substituent at Position 5 Molecular Weight Key Properties/Effects
Target Compound 2,4-Dichlorophenyl Not Provided Enhanced electron-withdrawing effects; increased lipophilicity
9-Bromo-5-methyl-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-... (CAS:303060-10-8) Methyl + 4-nitrophenyl 514.379 Nitro group introduces strong electron-withdrawing effects; methyl enhances stability
9-Bromo-2-(naphthalen-2-yl)-5-propyl-... (CAS:303059-83-8) Propyl Not Provided Alkyl chain increases hydrophobicity; may reduce metabolic clearance

Key Insight : The 2,4-dichlorophenyl group in the target compound likely confers higher metabolic stability compared to nitro or alkyl substituents due to reduced oxidative susceptibility .

Spiro and Heterocyclic Derivatives

  • Spiro Derivatives: Compounds like 9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[...]-3'-ol (CAS:303094-71-5 ) introduce a cyclohexenyl ring fused to the oxazine core.
  • Pyrazolo-Pyrimidinone Analogs: and describe compounds with pyrimidinone or pyrazol-3-one moieties (e.g., 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ). These derivatives exhibit bromine-rich structures, suggesting utility in halogen-bond-driven molecular recognition .

Functional Group Impact on Reactivity

  • Bromine : Present in all compared compounds, bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Chlorine vs. Nitro Groups : The 2,4-dichlorophenyl group in the target compound offers a balance between electron withdrawal and steric hindrance, whereas nitro groups (e.g., in CAS:303060-10-8 ) may increase reactivity toward nucleophilic substitution.

Methodological Considerations in Structural Comparison

highlights graph-based comparison methods as superior to bit-vector approaches for assessing biochemical similarity . The target compound’s tricyclic core and substituent arrangement align with graph-theoretical models emphasizing ring connectivity and functional group placement .

Implications for Drug Discovery

The naphthalen-2-yl group may further enable intercalation or protein binding via π-stacking interactions .

Biological Activity

9-Bromo-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of heterocyclic compounds and features a unique molecular structure characterized by various functional groups that may influence its reactivity and biological activity.

Molecular Structure and Properties

The compound's molecular formula is C26H17BrCl2N2OC_{26}H_{17}BrCl_2N_2O with a molecular weight of approximately 524.24 g/mol. The presence of bromine and dichlorophenyl groups suggests potential applications in medicinal chemistry due to their effects on biological interactions.

PropertyValue
Molecular FormulaC26H17BrCl2N2O
Molecular Weight524.24 g/mol
CAS Number303060-17-5

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Antimicrobial : Many pyrazoline derivatives have shown notable antimicrobial properties against various pathogens.
  • Antitumor : The compound's structure suggests potential antitumor activity, supported by findings in related compounds.
  • Anti-inflammatory : The presence of specific substituents can enhance anti-inflammatory effects.

The biological activity of this compound may be attributed to its ability to interact with various biological targets such as proteins and nucleic acids. The unique combination of bromine and dichlorophenyl groups may enhance binding affinity and specificity towards these targets.

Interaction Studies

In vitro studies are essential for elucidating the interaction between this compound and biological molecules. These studies typically involve:

  • Binding Affinity Tests : Evaluating how well the compound binds to target proteins.
  • Enzyme Inhibition Assays : Investigating inhibitory effects on enzymes such as α-glucosidase and urease.

Research Findings

Recent studies have highlighted the pharmacological potential of pyrazoline derivatives:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial efficacy with minimum inhibitory concentrations (MIC) in the low µg/mL range against pathogens like Staphylococcus aureus .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substituents on the pyrazoline scaffold can significantly influence biological activity. For instance, compounds with ortho-hydroxy groups showed enhanced inhibitory potential against α-glucosidase .
  • Antitumor Potential : Related compounds have exhibited cytotoxic effects against cancer cell lines, suggesting that the presence of specific functional groups can enhance antitumor activity .

Case Studies

A number of case studies have explored the biological activities of similar compounds:

  • Study A : A study focused on thiazole-based pyrazoline derivatives found that certain substitutions led to enhanced anti-inflammatory and antimicrobial properties .
  • Study B : Another investigation into pyrazoline derivatives demonstrated their effectiveness as dual inhibitors against α-glucosidase and urease enzymes, indicating their therapeutic potential in managing diabetes .

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